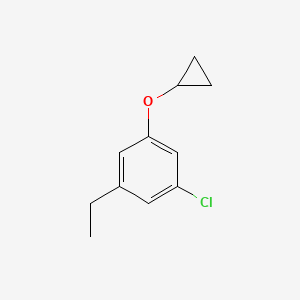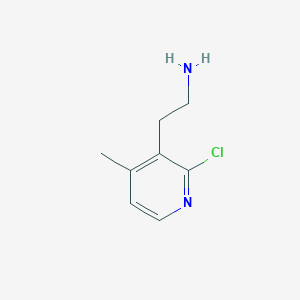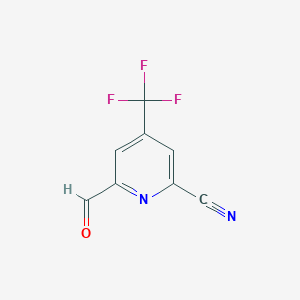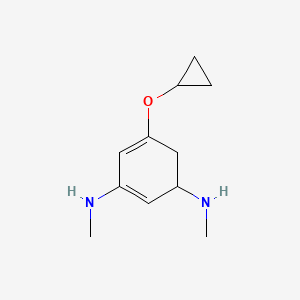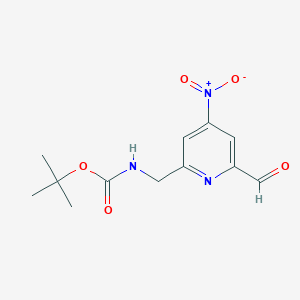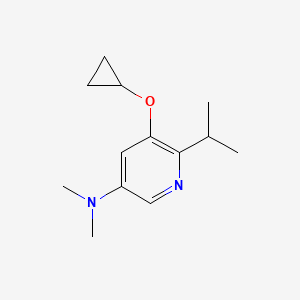
4-Cyclopropoxy-2-iodo-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-1-methylbenzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position.
Another approach involves the cyclopropanation of 2-iodo-1-methylbenzene using a cyclopropyl halide and a strong base such as sodium hydride or potassium tert-butoxide. This reaction introduces the cyclopropoxy group at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the cyclopropoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products include 4-cyclopropoxy-2-azido-1-methylbenzene or 4-cyclopropoxy-2-cyano-1-methylbenzene.
Oxidation: Products include 4-cyclopropoxy-2-iodo-1-methylbenzoic acid or 4-cyclopropoxy-2-iodo-1-methylbenzaldehyde.
Reduction: Products include 4-cyclopropoxy-1-methylbenzene or 4-cyclopropoxy-2-iodo-1-methylcyclopropane.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methylbenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-bromo-1-methylbenzene
- 4-Cyclopropoxy-2-chloro-1-methylbenzene
- 4-Cyclopropoxy-2-fluoro-1-methylbenzene
Uniqueness
4-Cyclopropoxy-2-iodo-1-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the cyclopropoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-1-methylbenzene |
InChI |
InChI=1S/C10H11IO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
JHLGDRLXHLCUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


